3-Ethoxy-4-methoxybenzonitrile
Overview
Description
3-Ethoxy-4-methoxybenzonitrile is an organic compound with the molecular formula C10H11NO2. It is characterized by the presence of an ethoxy group at the third position and a methoxy group at the fourth position on a benzonitrile ring. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Ethoxy-4-methoxybenzonitrile involves the reaction of 3-hydroxy-4-methoxybenzonitrile with bromoethane in the presence of potassium carbonate and dimethylformamide (DMF). The reaction mixture is heated to 100°C and stirred for 8 hours. After cooling, the product is extracted with ethyl acetate and purified .
Industrial Production Methods: In industrial settings, this compound can be synthesized using isovanillin, bromoethane, and hydroxylamine hydrochloride as raw materials. The process involves ethylation, aldehyde oximation, acetic anhydride dehydration, and decoloration with absolute ethyl alcohol. This method is advantageous due to its moderate reaction conditions, simple post-treatment, and high yield .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-4-methoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the nitrile group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products: The major products formed from these reactions include various substituted benzonitriles and their derivatives .
Scientific Research Applications
3-Ethoxy-4-methoxybenzonitrile is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of biochemical assays and as a probe in molecular biology.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-methoxybenzonitrile involves its interaction with specific molecular targets. For instance, in the synthesis of Apremilast, it acts as a precursor that undergoes further chemical transformations to produce the active drug. The pathways involved include nucleophilic substitution and cyclization reactions .
Comparison with Similar Compounds
- 3-Ethoxybenzonitrile
- 4-Methoxybenzonitrile
- 3-Hydroxy-4-methoxybenzonitrile
Comparison: 3-Ethoxy-4-methoxybenzonitrile is unique due to the presence of both ethoxy and methoxy groups, which confer specific chemical properties and reactivity. Compared to its analogs, it offers a balance of solubility and reactivity, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
3-ethoxy-4-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-3-13-10-6-8(7-11)4-5-9(10)12-2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIINWPNAMHVDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398073 | |
Record name | 3-ethoxy-4-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80398073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60758-86-3 | |
Record name | 3-Ethoxy-4-methoxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60758-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-ethoxy-4-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80398073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Ethoxy-4-methoxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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